molecular formula C6H12N4O4 B14597384 2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate CAS No. 59045-07-7

2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate

Katalognummer: B14597384
CAS-Nummer: 59045-07-7
Molekulargewicht: 204.18 g/mol
InChI-Schlüssel: JPZRNEDWMCRAST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate typically involves the reaction of methyl isocyanate with 2-aminoethyl methylcarbamate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Methyl isocyanate+2-aminoethyl methylcarbamate2-[Methyl(nitroso)carbamoyl]aminoethyl methylcarbamate\text{Methyl isocyanate} + \text{2-aminoethyl methylcarbamate} \rightarrow \text{this compound} Methyl isocyanate+2-aminoethyl methylcarbamate→2-[Methyl(nitroso)carbamoyl]aminoethyl methylcarbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of specialized equipment and catalysts to optimize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methylcarbamate: A simpler carbamate with similar chemical properties.

    Ethylcarbamate: Another carbamate with an ethyl group instead of a methyl group.

    Nitrosocarbamate: Compounds with a nitroso group attached to the carbamate structure.

Uniqueness

2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.

Eigenschaften

CAS-Nummer

59045-07-7

Molekularformel

C6H12N4O4

Molekulargewicht

204.18 g/mol

IUPAC-Name

2-[[methyl(nitroso)carbamoyl]amino]ethyl N-methylcarbamate

InChI

InChI=1S/C6H12N4O4/c1-7-6(12)14-4-3-8-5(11)10(2)9-13/h3-4H2,1-2H3,(H,7,12)(H,8,11)

InChI-Schlüssel

JPZRNEDWMCRAST-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)OCCNC(=O)N(C)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.